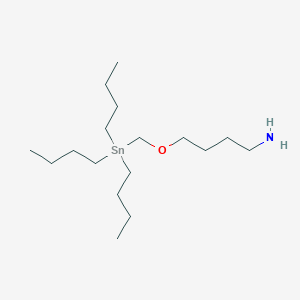

4-((Tributylstannyl)methoxy)butan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((Tributylstannyl)methoxy)butan-1-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The compound is a derivative of the primary amine, which contains a tributylstannyl group, making it a valuable intermediate for the synthesis of complex organic molecules.

Aplicaciones Científicas De Investigación

Biocatalytic Synthesis of Chiral Amines

4-((Tributylstannyl)methoxy)butan-1-amine is relevant in the synthesis of short-chain chiral amines, crucial for the chemical industry and as precursors for pharmaceuticals. The biocatalytic synthesis of these amines, such as through reductive amination using amine dehydrogenases, represents a significant advancement. This method offers a complement to chemical synthesis, providing moderate to high enantioselectivities and conversions up to 97.1%, highlighting its potential for scalable production of chiral amines and amino alcohols (Ducrot et al., 2021).

Ring-Opening Reactions and Synthesis of Homoallylic Amines

The compound also plays a role in the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates and their subsequent ring-opening reactions to produce homoallylic amines. These reactions, performed under specific conditions, highlight the versatility of this compound in synthetic organic chemistry, contributing to the development of new synthetic pathways and compounds (Shimizu et al., 2010).

Enhancing Lipase-Catalyzed N-Acylation

In the context of lipase-catalyzed kinetic resolutions, the use of related compounds has been demonstrated to significantly increase reaction rates in the aminolysis of certain substrates. This enhancement is attributed to specific interactions between the substrate and the enzyme, suggesting that derivatives of this compound could further optimize enzymatic reactions for the synthesis of enantiopure amines (Cammenberg et al., 2006).

Synthesis of C-Substituted Morpholines

The compound is integral to the development of Stannylamine Protocol (SnAP) reagents, facilitating the synthesis of C-substituted morpholines from aldehydes. This approach underscores the compound's role in enabling new synthetic routes for the construction of complex nitrogen-containing heterocycles, which are of significant interest in pharmaceutical research and development (Luescher et al., 2019).

Asymmetric Synthesis

The use of this compound in asymmetric synthesis, for example, in the production of (S)-3-amino-4-methoxy-butan-1-ol, demonstrates its utility in creating chiral molecules. Such molecules are crucial for the synthesis of active pharmaceutical ingredients (APIs) with high enantiomeric excess, which is fundamental for the efficacy and safety of pharmaceuticals (Mattei et al., 2011).

Propiedades

IUPAC Name |

4-(tributylstannylmethoxy)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO.3C4H9.Sn/c1-7-5-3-2-4-6;3*1-3-4-2;/h1-6H2;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBCYWOPKHPXBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NOSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2681821.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2681828.png)

![2-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2681829.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2681830.png)